molecular formula C9H7Cl3O4S B1386327 Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate CAS No. 924859-49-4

Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate

Cat. No.: B1386327
CAS No.: 924859-49-4
M. Wt: 317.6 g/mol
InChI Key: LLJLHKSMOAILHJ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate is an organic compound with the molecular formula C9H7Cl3O4S and a molecular weight of 317.57 g/mol. This compound is known for its versatility and wide range of applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2,4-dichloro-5-(chlorosulfonyl)benzoic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is used in the detection and quantification of amino acids and proteins.

    Medicine: It has been found to be an effective inhibitor of enzymes such as acetylcholinesterase and cyclooxygenase-2, which are involved in the breakdown of neurotransmitters and the production of inflammatory mediators, respectively.

    Industry: The compound is used as a catalyst in organic reactions, such as the synthesis of polymers and the hydrolysis of esters.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate involves the formation of a covalent bond between the electron-rich sulfur atom of the chlorosulfonyl group and the electron-deficient carbon atom of the benzoic acid group. This covalent bond increases the reactivity of the molecule and facilitates the desired reaction. The compound also acts as an acid catalyst in various reactions, enhancing the reaction rate and efficiency.

Comparison with Similar Compounds

Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate can be compared with other similar compounds, such as:

    Ethyl 2,4-dichloro-5-(methylsulfonyl)benzoate: This compound has a methylsulfonyl group instead of a chlorosulfonyl group, which affects its reactivity and applications.

    Ethyl 2,4-dichloro-5-(fluorosulfonyl)benzoate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various scientific applications.

Properties

IUPAC Name

ethyl 2,4-dichloro-5-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O4S/c1-2-16-9(13)5-3-8(17(12,14)15)7(11)4-6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJLHKSMOAILHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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